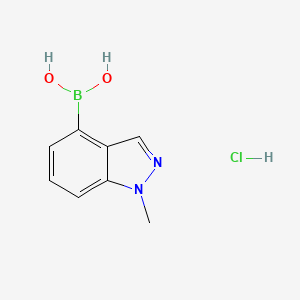![molecular formula C8H5BrN2O2 B595450 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1315360-75-8](/img/structure/B595450.png)
3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid” is a chemical compound with the empirical formula C8H5BrN2O2 and a molecular weight of 241.04 . It is typically available in solid form .
Synthesis Analysis
The synthesis of “3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid” has been achieved through different methods. One approach involves the co-electrolysis of 3-bromoimidazo[1,2-a]pyridines in a simple undivided cell without any external oxidant . Another method involves the chemodivergent synthesis from α-bromoketones and 2-aminopyridine under different reaction conditions .
Molecular Structure Analysis
The molecular structure of “3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid” can be represented by the SMILES string OC(C1=CC2=NC=C(N2C=C1)Br)=O .
Chemical Reactions Analysis
The chemical reactions involving “3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid” have been studied. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
Physical And Chemical Properties Analysis
“3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid” is a solid at room temperature . It has a boiling point of 282-285°C (decomposition) .
Applications De Recherche Scientifique
Chemical Synthesis
“3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid” is used in chemical synthesis . It has a molecular weight of 241.04 and its linear formula is C8H5BrN2O2 . It’s a solid substance at room temperature .
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues, which include “3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid”, have been studied for their potential as antituberculosis agents . They have shown significant reduction of bacterial load in acute TB mouse models .
Potential Anticancer Agents
Imidazopyridine derivatives, including “3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid”, have been evaluated for their potential as anticancer agents against breast cancer cells .
Ligand-free Pd-catalysed Decarboxylative Arylation
“3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid” has been used in a ligand-free method for Pd (OAc) 2 catalysed decarboxylative arylation with hetero (aryl) bromides . This method is applicable to a variety of (hetero)aryl bromides as coupling partners .
Mécanisme D'action
Orientations Futures
The synthesis of “3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid” and its derivatives has significant potential in various fields, especially in medicinal chemistry due to their varied medicinal applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is an active area of research .
Propriétés
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXDWHKFUACMKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Br)C=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5aH-Oxireno[4,5]cyclopenta[1,2-c]pyridine-5a,6-diol,octahydro-1a-methyl-,[1aR-(1a-alpha-,1b-bta-,5a-](/img/no-structure.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B595374.png)


![5-Methoxy-3H-benzo[b]thiophen-2-one](/img/structure/B595380.png)



